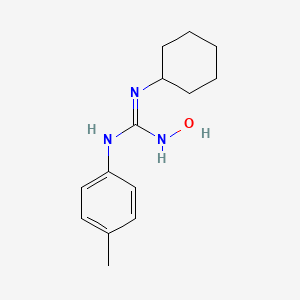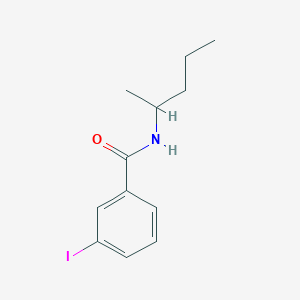![molecular formula C23H16BrNO2 B5001440 3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5001440.png)
3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound that belongs to the class of azabicyclo compounds. It is commonly referred to as BPH-1358 and has been studied extensively for its potential use in various scientific research applications.
Mécanisme D'action
BPH-1358 acts as a sigma-2 receptor ligand, which can induce apoptosis in cancer cells. The sigma-2 receptor is overexpressed in various cancer cells, and BPH-1358 may be able to selectively target these cells, leading to their apoptosis. Additionally, BPH-1358 may also have an effect on calcium signaling in cells, which can further contribute to its apoptotic effects.
Biochemical and Physiological Effects:
BPH-1358 has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, BPH-1358 may also have an effect on calcium signaling in cells, which can further contribute to its apoptotic effects. However, further research is needed to fully understand the biochemical and physiological effects of BPH-1358.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPH-1358 in lab experiments is its high affinity for the sigma-2 receptor, which can allow for selective targeting of cancer cells. Additionally, BPH-1358 is relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using BPH-1358 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BPH-1358. One potential direction is to further explore its use as a therapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPH-1358, as well as its potential limitations. Finally, research could also focus on developing more selective ligands for the sigma-2 receptor, which may improve the efficacy and safety of these types of compounds.
In conclusion, BPH-1358 is a chemical compound that has been studied for its potential use in various scientific research applications. Its high affinity for the sigma-2 receptor and potential as a therapeutic agent for cancer make it an interesting compound for further research. However, further studies are needed to fully understand its biochemical and physiological effects, as well as its potential limitations.
Méthodes De Synthèse
The synthesis of BPH-1358 can be achieved through a multistep process that involves the reaction of 4-bromobenzaldehyde and cyclopentanone in the presence of sodium ethoxide to form 3-(4-bromophenyl)-3-cyclopenten-1-one. This intermediate is then reacted with diphenylacetylene in the presence of palladium acetate and triphenylphosphine to form the final product, BPH-1358.
Applications De Recherche Scientifique
BPH-1358 has been studied for its potential use in various scientific research applications, including its ability to act as a ligand for the sigma-2 receptor. This receptor is involved in various cellular processes, including cell growth and apoptosis. BPH-1358 has been shown to have a high affinity for the sigma-2 receptor and may have potential as a therapeutic agent for various diseases, including cancer.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2/c24-17-11-13-18(14-12-17)25-21(26)19-20(22(25)27)23(19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSINEGQWJAWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3-chloro-2-buten-1-yl)oxy]phenyl}acetamide](/img/structure/B5001368.png)
![1-(3,4-dimethylphenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001373.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxo-N-propylhexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5001386.png)

![2-(4-methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5001402.png)
![11-[(4-hydroxybutyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5001409.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5001410.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5001432.png)
![{5-[4-(cyanomethoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5001444.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5001452.png)

![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5001456.png)